3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid
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Overview
Description
3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a diethylamino group, a hydroxyphenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid typically involves the condensation of 4-(Diethylamino)-2-hydroxybenzaldehyde with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a saturated carboxylic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl structure and exhibit comparable biological activities.
Coumarin derivatives: These compounds also contain a hydroxyphenyl group and are known for their diverse biological properties.
Uniqueness
3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
(E)-3-[4-(diethylamino)-2-hydroxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-14(4-2)11-7-5-10(12(15)9-11)6-8-13(16)17/h5-9,15H,3-4H2,1-2H3,(H,16,17)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBFGYKRYYRVTH-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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